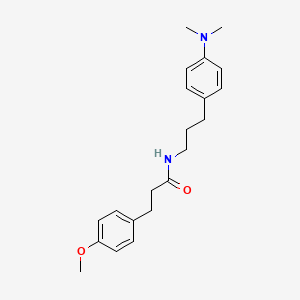

N-(3-(4-(dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide

CAS No.: 953151-10-5

Cat. No.: VC5974576

Molecular Formula: C21H28N2O2

Molecular Weight: 340.467

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953151-10-5 |

|---|---|

| Molecular Formula | C21H28N2O2 |

| Molecular Weight | 340.467 |

| IUPAC Name | N-[3-[4-(dimethylamino)phenyl]propyl]-3-(4-methoxyphenyl)propanamide |

| Standard InChI | InChI=1S/C21H28N2O2/c1-23(2)19-11-6-17(7-12-19)5-4-16-22-21(24)15-10-18-8-13-20(25-3)14-9-18/h6-9,11-14H,4-5,10,15-16H2,1-3H3,(H,22,24) |

| Standard InChI Key | VFLFCZHVFNEPRA-UHFFFAOYSA-N |

| SMILES | CN(C)C1=CC=C(C=C1)CCCNC(=O)CCC2=CC=C(C=C2)OC |

Introduction

Structural and Chemical Identity of N-(3-(4-(Dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide

Molecular Architecture

The compound features a central propanamide chain (CH2CH2CONH-) bridging two aromatic systems:

-

Aryl Group 1: 4-Methoxyphenyl (–C6H4–OCH3), providing electron-donating methoxy substituents.

-

Aryl Group 2: 4-(Dimethylamino)phenyl (–C6H4–N(CH3)2), contributing basicity and electron-rich character.

The propyl linker (–CH2CH2CH2–) between the amide nitrogen and the 4-(dimethylamino)phenyl group introduces conformational flexibility, which may influence binding interactions in biological systems .

Nomenclature and Formula

-

Systematic Name: N-(3-(4-(Dimethylamino)phenyl)propyl)-3-(4-methoxyphenyl)propanamide

-

Molecular Formula: C22H29N3O2

-

Molecular Weight: 367.49 g/mol

Synthetic Pathways and Optimization

Radical Condensation Strategy

The synthesis of 3-arylpropanamides, as demonstrated by Azizi and Madsen , involves a radical-mediated condensation between benzylic alcohols and acetamides under basic conditions. For the target compound, a two-step approach is hypothesized:

-

Synthesis of 3-(4-Methoxyphenyl)propanamide:

-

Propyl Linker Introduction:

Table 1: Hypothetical Reaction Conditions for Target Compound Synthesis

Physicochemical and Spectroscopic Properties

Spectral Characterization

Data from analogous 3-arylpropanamides suggest the following spectral signatures for the target compound:

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, CDCl3):

Mass Spectrometry (MS)

-

ESI-MS: m/z = 368.2 [M+H]+ (calculated for C22H30N3O2+: 368.23).

Pharmacological Significance and Mechanisms

Structure-Activity Relationships (SAR)

-

Electron-Donating Substituents: Methoxy and dimethylamino groups enhance solubility and receptor binding.

-

Linker Length: A three-carbon chain optimizes spatial alignment for target engagement .

Challenges and Future Directions

Synthetic Hurdles

-

Radical Stability: The propensity for side reactions during radical condensation necessitates stringent temperature control .

-

Amine Protection: The dimethylamino group may require protection during coupling steps.

Applications in Drug Discovery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume